molecular formula C9H16N2O2 B1470494 Azetidin-3-yl piperidine-1-carboxylate CAS No. 1536681-79-4

Azetidin-3-yl piperidine-1-carboxylate

Cat. No. B1470494
CAS RN: 1536681-79-4
M. Wt: 184.24 g/mol
InChI Key: JHJAYSNDMGCMRQ-UHFFFAOYSA-N
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Description

Azetidin-3-yl piperidine-1-carboxylate is an organic compound with the IUPAC name tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate . It has a molecular weight of 240.35 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-14-9-11/h10-11,14H,4-9H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 240.35 .

Scientific Research Applications

Advanced Building Blocks for Drug Discovery

Azetidin-3-yl piperidine-1-carboxylate derivatives have been identified as key components in drug discovery due to their larger size and increased conformational flexibility. These characteristics make them valuable for optimizing lead compounds in pharmaceutical research. For instance, 3-((hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine were designed and synthesized, demonstrating their potential utility as building blocks in lead optimization programs (Feskov et al., 2019).

Molecular Hybridization in Drug Development

This compound has been used in molecular hybridization strategies to develop novel drug compounds. This approach led to the identification of spiro-oxindole piperidine series with improved activity and metabolic stability, highlighting the significance of azetidine derivatives in creating potent, selective, and bioavailable medicinal compounds (de Lucas et al., 2019).

Antibacterial Activity and QSAR Analysis

Quantitative structure-activity relationships (QSAR) studies of azetidin-3-yl derivatives have shown their impact on enhancing antibacterial activities. These studies provide insights into the structural requirements for azetidines to potentiate antibacterial activity, thereby contributing to the development of new antibacterial agents (Okada et al., 1993).

Synthesis and Transformation into Other Compounds

Azetidines, including azetidin-3-yl derivatives, are versatile in their reactions with electrophiles and nucleophiles, leading to the synthesis of various cyclic products such as piperidines, pyrrolidines, and pyrroles. This flexibility in transformation underscores their utility in synthetic chemistry and drug development (Singh et al., 2008).

GABA Uptake Inhibition and Neurological Applications

Studies on azetidine derivatives have explored their potential as gamma-aminobutyric acid (GABA) uptake inhibitors. This research opens up avenues for the use of this compound derivatives in treating neurological disorders, where modulation of GABA activity is crucial (Faust et al., 2010).

Mitochondrial Protein Synthesis and Antibacterial Potency

Azetidine analogs with modifications on the azetidine ring have shown a reduction in mitochondrial protein synthesis inhibition while retaining antibacterial potency. This finding is vital for developing antibacterials with fewer side effects (Renslo et al., 2007).

Safety and Hazards

Azetidin-3-yl piperidine-1-carboxylate has a GHS07 signal word of “Warning” and hazard statements H302 and H319 . Precautionary statements include P305, P338, and P351 .

Future Directions

Spiro-heterocycles like Azetidin-3-yl piperidine-1-carboxylate have received special attention in medicinal chemistry due to their promising biological activity . Over the years, many synthetic methodologies have been established for the construction of spirocyclic compounds . These compounds have been found to exhibit diversified biological and pharmacological activity , suggesting potential future directions for research and application.

Mechanism of Action

Target of Action

Azetidin-3-yl piperidine-1-carboxylate is a key intermediate in the synthesis of Cobimetinib , a potent and highly selective mitogen-activated protein kinase inhibitor . This compound primarily targets the mitogen-activated protein kinase pathway, which plays a crucial role in cellular signaling related to cell growth and differentiation .

Mode of Action

The compound interacts with its targets by inhibiting the mitogen-activated protein kinase pathway . This inhibition results in the disruption of cellular signaling, thereby affecting the growth and differentiation of cells .

Biochemical Pathways

The mitogen-activated protein kinase pathway is the primary biochemical pathway affected by this compound . This pathway is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus of the cell . By inhibiting this pathway, the compound can disrupt the signaling process, leading to changes in cell growth and differentiation .

Pharmacokinetics

As a key intermediate in the synthesis of cobimetinib, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact the bioavailability of the final drug compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to inhibit the mitogen-activated protein kinase pathway . This inhibition disrupts cellular signaling, leading to changes in cell growth and differentiation . In the context of Cobimetinib, this results in the treatment of unresectable or metastatic melanoma with a BRAF mutation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, during the synthesis of Cobimetinib, the reaction conditions are carefully controlled to ensure the efficient production of the drug .

properties

IUPAC Name

azetidin-3-yl piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9(13-8-6-10-7-8)11-4-2-1-3-5-11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJAYSNDMGCMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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